molecular formula C8H6N2O2 B1456001 4-Hydroxy-1,8-naphthyridin-2(1H)-one CAS No. 59514-86-2

4-Hydroxy-1,8-naphthyridin-2(1H)-one

Cat. No. B1456001
CAS RN: 59514-86-2
M. Wt: 162.15 g/mol
InChI Key: LUORZZNCJWKOSX-UHFFFAOYSA-N
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Description

4-Hydroxy-1,8-naphthyridin-2(1H)-one, also known as HN2, is a synthetic compound with potential applications in the field of cancer research. It belongs to the class of nitrogen mustard compounds, which are known for their ability to damage DNA and inhibit cancer cell growth. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pharmaceutical Compounds : A new efficient route for synthesizing 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, compounds of significant pharmaceutical use, has been developed (Delieza et al., 1997).
  • Formation of Furonaphthyridinones : 4-Hydroxy-1-phenyl[1,8]naphthyridin-2(1H)-one's photoaddition with various alkenes, followed by photolysis, leads to the formation of substituted furo[2,3-b][1,8]naphthyridin-4(2H)-ones, showcasing potential in photoinduced molecular transformations (Senboku et al., 1996).

Biological and Pharmacological Studies

  • Poxvirus Resolvase Inhibitors : 1-Hydroxy-1,8-naphthyridin-2(1H)-one compounds have been identified as inhibitors in a study aiming to find clinically useful inhibitors for poxvirus replication (Culyba et al., 2012).
  • Antiallergy Agents : Substituted 1,8-naphthyridin-2(1H)-ones have been found to be orally active, potent inhibitors of allergic and nonallergic bronchospasm in animal models, indicating their potential as antiallergy agents (Sherlock et al., 1988).
  • Antitumor Agents : Certain 3'-substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential in cancer therapy (Chen et al., 1997).

Spectroscopic and Theoretical Studies

  • Spectroscopic Investigations : Manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) complexes of new polydentate ligands containing a 1,8-naphthyridine moiety have been characterized, providing insights into the spectroscopic properties of these compounds (Swamy et al., 2006).
  • Solvatochromism Studies : The solvatochromic behavior of derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, has been explored to understand their interaction with different solvents (Santo et al., 2003).

Applications in Biochemistry and Molecular Biology

  • HIV-1 Ribonuclease H Inhibitors : Optimization studies have identified 1-hydroxy-1,8-naphthyridin-2(1H)-one core as a scaffold for potent and selective inhibitors against HIV-1 ribonuclease H, showing potential for antiviral applications (Williams et al., 2010).

properties

IUPAC Name

4-hydroxy-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUORZZNCJWKOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716193
Record name 4-Hydroxy-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridine-2,4-diol

CAS RN

59514-86-2
Record name 4-Hydroxy-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1,2-dihydro-1,8-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of the synthesized 4-Hydroxy-1,8-naphthyridin-2(1H)-ones and how do they relate to potential biological activity?

A1: The research by [, , ] describes the synthesis of 3-substituted 4-Hydroxy-1,8-naphthyridin-2(1H)-ones. These compounds possess a core 1,8-naphthyridin-2(1H)-one scaffold with a hydroxyl group at the 4-position. The 3-position is diversified with various substituents including aryl, alkyl, and cyano groups [, , ]. While specific biological targets are not identified in the papers, the presence of the 1,8-naphthyridine core, known for its presence in various bioactive molecules, along with the variable substituents, suggests potential for diverse biological activities. Further investigation into structure-activity relationships is needed to elucidate specific targets and mechanisms.

Q2: What are the advantages of the synthetic routes described in the papers for producing 4-Hydroxy-1,8-naphthyridin-2(1H)-ones?

A2: The papers highlight the use of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one [] and 4H-pyrido[2,3-d][1,3]oxazin-4-ones [, ] as starting materials for the synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-ones. The reactions proceed through a cyclization step involving active methylene compounds like arylacetic esters [, ]. These methods offer several advantages:

  • Efficiency: The reactions are reported to proceed in good yields with relatively short reaction times. [, , ]
  • Versatility: The use of various active methylene compounds allows for the introduction of diverse substituents at the 3-position of the 1,8-naphthyridin-2(1H)-one core [, , ].
  • Operational simplicity: The reactions can be performed under relatively mild conditions, potentially making them suitable for large-scale synthesis [, ].

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